

Allyl Phenylacetate: An In-depth Technical Guide to Stability and Degradation Pathways

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Compound of Interest

Compound Name: Allyl phenylacetate

Cat. No.: B158485

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Introduction

Allyl phenylacetate is a fragrance and flavoring ingredient with a characteristic fruity, honey-like aroma.[1] As with any organic molecule used in consumer products and pharmaceutical formulations, a thorough understanding of its chemical stability and degradation pathways is paramount to ensure product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of **allyl phenylacetate** and its potential degradation routes under various stress conditions. The information presented herein is curated from available scientific literature and provides insights into hydrolysis, oxidation, and thermal degradation mechanisms. While specific quantitative data for **allyl phenylacetate** is limited in publicly available literature, this guide draws upon studies of analogous compounds to predict its behavior and provide a framework for stability-indicating analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **allyl phenylacetate** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Allyl Phenylacetate**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₂ O ₂	[2]
Molecular Weight	176.21 g/mol	[2]
CAS Number	1797-74-6	[2]
Appearance	Colorless, slightly viscous liquid	[2]
Odor	Fruity, honey-like	[1]
Boiling Point	239-240 °C	[2]
Density	1.033-1.041 g/mL at 25 °C	[3]
Refractive Index	1.507-1.510 at 20 °C	[3]
Flash Point	>100 °C	[3]

Stability Profile and Degradation Pathways

Allyl phenylacetate, as an ester with an unsaturated allyl group, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation.

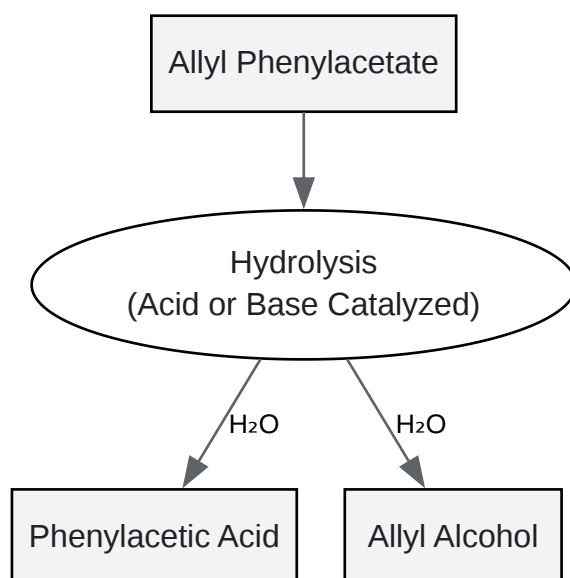
Hydrolytic Degradation

The ester linkage in **allyl phenylacetate** is the most probable site for hydrolytic cleavage, which can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to yield phenylacetic acid and allyl alcohol. The reaction mechanism is expected to follow a typical A-2 type mechanism for esters.[4]

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of phenylacetate esters is reported to be first-order in both the ester and the hydroxide ion.[5] The degradation of **allyl phenylacetate** under basic conditions would similarly yield phenylacetate and allyl alcohol salts.

The proposed hydrolytic degradation pathway is illustrated in the following diagram.



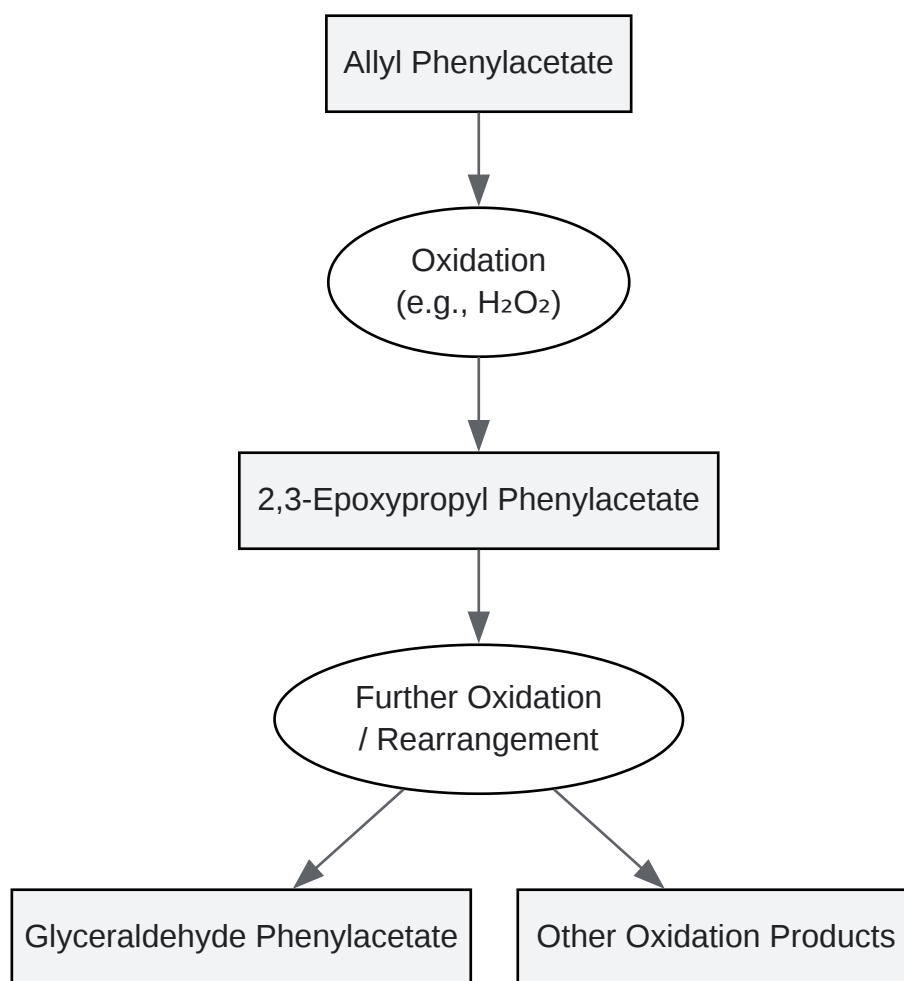
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Proposed Hydrolytic Degradation Pathway of **Allyl Phenylacetate**.

Oxidative Degradation

The presence of a double bond in the allyl group makes **allyl phenylacetate** susceptible to oxidative degradation. Common oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products. Studies on similar compounds like allyl acetate suggest that oxidation can lead to the formation of epoxides, aldehydes, and other oxygenated derivatives.^{[6][7][8]}

A plausible oxidative degradation pathway for the allyl moiety is outlined below.



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Proposed Oxidative Degradation Pathway of the Allyl Moiety.

Thermal Degradation

While **allyl phenylacetate** has a relatively high boiling point, prolonged exposure to elevated temperatures can induce thermal decomposition. Thermal degradation of allyl esters can be complex, potentially involving radical mechanisms or concerted reactions. For poly(allyl methacrylate), thermal degradation occurs in stages, with initial fragmentation of the pendant allyl groups.[9]

Photodegradation

The aromatic phenyl ring in **allyl phenylacetate** suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability testing as per ICH Q1B guidelines

would be necessary to ascertain the extent of this degradation pathway.^{[10][11][12]} This typically involves exposing the substance to a combination of visible and UV light and analyzing for the formation of degradants.

Summary of Potential Degradation Products

Based on the predicted degradation pathways, a list of potential degradation products of **allyl phenylacetate** is provided in Table 2.

Table 2: Potential Degradation Products of **Allyl Phenylacetate**

Degradation Pathway	Potential Degradation Product(s)
Hydrolysis	Phenylacetic Acid, Allyl Alcohol
Oxidation	2,3-Epoxypropyl Phenylacetate, Glyceraldehyde Phenylacetate, and other oxygenated derivatives
Thermal Degradation	Complex mixture of smaller molecules resulting from fragmentation
Photodegradation	Photoproducts arising from reactions of the aromatic ring and/or allyl group

Experimental Protocols for Stability and Degradation Analysis

A robust stability testing program is essential to understand the degradation profile of **allyl phenylacetate**. This involves subjecting the compound to forced degradation conditions and developing a stability-indicating analytical method.^{[13][14][15]}

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.^{[16][17]} Typical stress conditions are summarized in Table 3.

Table 3: Recommended Conditions for Forced Degradation Studies of **Allyl Phenylacetate**

Stress Condition	Reagent/Condition	Typical Duration
Acid Hydrolysis	0.1 M HCl	24 - 72 hours at 60-80 °C
Base Hydrolysis	0.1 M NaOH	2 - 24 hours at room temperature or 40 °C
Oxidation	3-30% H ₂ O ₂	24 - 48 hours at room temperature
Thermal Degradation	Dry heat at 105 °C or higher	24 - 72 hours
Photodegradation	Exposure to UV and visible light (ICH Q1B)	As per ICH guidelines

Stability-Indicating Analytical Method

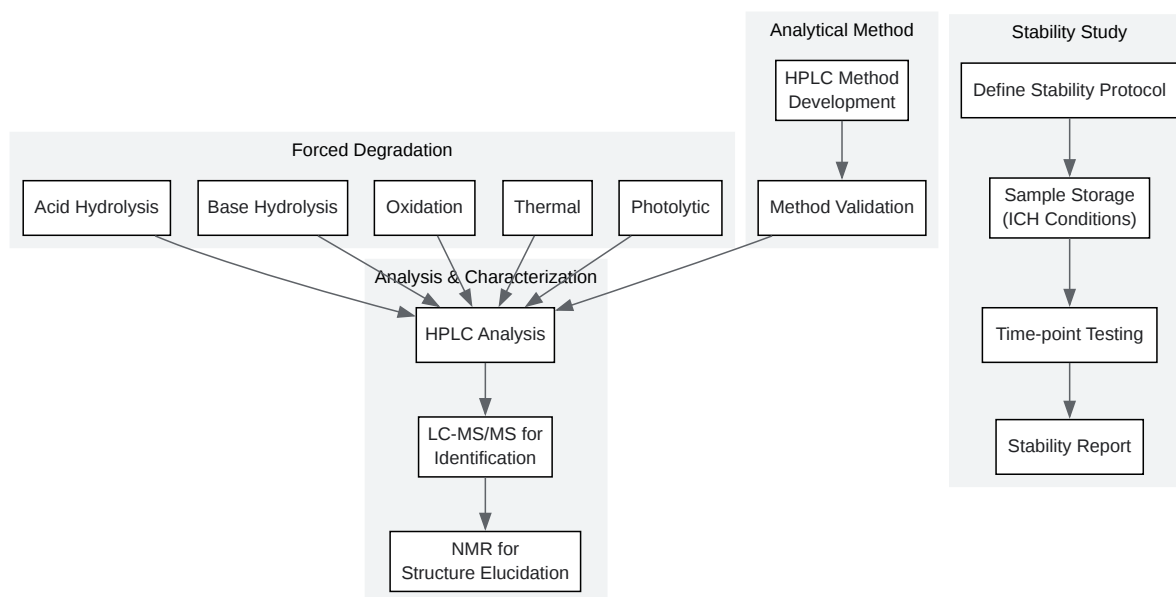
A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred technique for separating and quantifying **allyl phenylacetate** from its potential degradation products.^{[15][18]}

Method Development and Validation:

A typical stability-indicating HPLC method would involve:

- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
- Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.^[18]

The general workflow for conducting a stability study is depicted in the following diagram.



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General Experimental Workflow for Stability Testing.

Characterization of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways. Hyphenated techniques are invaluable for this purpose.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is instrumental in identifying the molecular weights and fragmentation patterns of the degradation products, providing strong evidence for their structures.^{[16][19][20][21][22]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.^{[23][24][25]}

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of **allyl phenylacetate**. The primary routes of degradation are

anticipated to be hydrolysis of the ester linkage and oxidation of the allyl group. While specific experimental data for **allyl phenylacetate** is not extensively available, the information on analogous compounds provides a robust framework for predicting its stability profile. For definitive conclusions, comprehensive forced degradation studies coupled with the development and validation of a stability-indicating analytical method are essential. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing **allyl phenylacetate**.

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